molecular formula C13H20N2O3S B14837235 N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14837235
M. Wt: 284.38 g/mol
InChI Key: RBYHTYGBFFAIRY-UHFFFAOYSA-N
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Description

N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.378 g/mol . This compound features a tert-butyl group, a cyclopropoxy group, and a pyridine ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the tert-butyl and cyclopropoxy groups, and finally, the attachment of the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide include other pyridine derivatives with tert-butyl and cyclopropoxy groups. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

N-(5-tert-butyl-3-cyclopropyloxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C13H20N2O3S/c1-13(2,3)9-7-11(18-10-5-6-10)12(14-8-9)15-19(4,16)17/h7-8,10H,5-6H2,1-4H3,(H,14,15)

InChI Key

RBYHTYGBFFAIRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(N=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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